molecular formula C19H14ClFN4O B2389846 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942008-77-7

6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2389846
CAS No.: 942008-77-7
M. Wt: 368.8
InChI Key: HRZVVZTWMWTWLX-UHFFFAOYSA-N
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Description

6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a high-purity chemical reagent designed for advanced research applications in medicinal chemistry and drug discovery. This compound features a pyrazolo[3,4-d]pyridazinone core, a privileged scaffold recognized in pharmaceutical research for its potential to interact with biologically relevant targets. Compounds based on this structure have been investigated for their activity as H1 receptor antagonists , indicating potential pathways for research in allergic and inflammatory diseases . Furthermore, pyridazinone derivatives are the subject of ongoing exploration in other therapeutic areas, including as modulators of key biological processes . The molecular structure incorporates a 2-chloro-6-fluorobenzyl group and a phenyl substitution, which may influence its binding affinity and metabolic stability, making it a molecule of interest for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a reference standard in projects aimed at developing novel therapeutics. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-12-14-10-22-25(13-6-3-2-4-7-13)18(14)19(26)24(23-12)11-15-16(20)8-5-9-17(15)21/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZVVZTWMWTWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.

The molecular formula of the compound is C17H15ClFN3C_{17}H_{15}ClFN_3, with a molecular weight of approximately 305.77 g/mol. Its structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class often exhibit their biological effects through the inhibition of specific enzymes or receptors. The presence of the 2-chloro-6-fluorobenzyl moiety is believed to enhance binding affinity and selectivity towards target proteins involved in disease pathways.

Key Mechanisms:

  • Inhibition of Kinases : The compound has shown potential in inhibiting various kinases that play critical roles in cancer progression.
  • Antiviral Activity : Similar derivatives have demonstrated activity against viruses such as HIV, suggesting possible antiviral applications for this compound.

Biological Activity Data

Biological ActivityTargetEfficacyReference
AntiviralHIV-1Picomolar activity against wild-type and mutants
AnticancerEGFRIC50 values in low nanomolar range
Enzyme InhibitionVarious kinasesSignificant inhibition observed in vitro

Case Studies

  • Antiviral Efficacy : A study explored the effects of related compounds on HIV-1-infected cells. The derivatives exhibited potent inhibitory activity against both wild-type and resistant strains of HIV-1, with some achieving picomolar efficacy levels due to structural modifications that enhance binding to the viral reverse transcriptase enzyme .
  • Anticancer Potential : In another investigation focusing on EGFR inhibitors, compounds similar to this compound were evaluated for antiproliferative effects on various cancer cell lines. Results indicated that these compounds could significantly inhibit cell growth at low concentrations, outperforming established drugs like gefitinib .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the pyrazolo[3,4-d]pyridazine scaffold have been shown to affect potency and selectivity:

  • Chloro and Fluoro Substituents : The introduction of halogen substituents at strategic positions has been linked to enhanced biological activity by improving lipophilicity and electronic properties.
  • Methyl Groups : The presence of methyl groups at specific locations aids in stabilizing the molecular conformation necessary for receptor binding.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs. For instance, studies have shown that certain pyrazole derivatives can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been found to possess broad-spectrum antimicrobial effects against various bacterial and fungal strains. In vitro studies demonstrated that 6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one exhibits potent antifungal activity, particularly against dermatophytes and filamentous fungi .

Anticancer Potential

Recent research highlights the potential of this compound as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, studies have shown that pyrazolo[3,4-d]pyridazine derivatives can target specific signaling pathways involved in cancer progression, leading to reduced cell proliferation and enhanced apoptotic activity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the benzyl and pyrazole moieties can significantly influence the biological activity of these compounds. For instance, the introduction of halogen substituents has been shown to enhance both anti-inflammatory and antimicrobial activities.

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound:

Study Focus Findings
Tewari et al., 2014Anti-inflammatory activityDemonstrated significant reduction in inflammation markers in vivo models using pyrazole derivatives similar to the target compound .
Brullo et al., 2012Dual activity against inflammationIdentified potent compounds with dual inhibition capabilities against inflammatory mediators, suggesting potential for therapeutic development .
Recent SAR studiesOptimization of activityHighlighted the importance of substituent variations in enhancing biological efficacy across different pyrazole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Synthesis Highlights Key Observations References
1-(3-Chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one - 3-Chlorophenyl at position 1
- 2-Fluorobenzyl at position 6
Not explicitly detailed; likely involves cyclization of pyrazole intermediates. Substituted phenyl groups enhance steric bulk; chlorine may improve binding affinity.
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one - 4-Fluorophenyl at position 1
- 4-Fluorobenzyl at position 6
Multi-step synthesis with fluorinated precursors. Dual fluorine atoms increase metabolic stability and electron-withdrawing effects.
3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one - Pyrido-fused core (vs. pyridazinone)
- 4-Chlorophenyl at position 3
Reflux in acetic acid for 28 hours with substituted ethyl acetoacetate. Yield not stated. Pyrido-fused core alters ring strain; chlorine enhances lipophilicity.
6-Methyl-2-tert-butylfuro[2,3-d]pyridazin-7(6H)-one - Furo-pyridazinone core (vs. pyrazolo)
- tert-Butyl at position 2
Cyclization via KOH in dioxane (65% yield). Furo-pyridazinones show lower acidity in propargylic protons, enabling cyclization.

Structural and Electronic Differences

  • Core Heterocycle: The pyrazolo[3,4-d]pyridazinone core distinguishes the target compound from furo-pyridazinones (e.g., 7c in ) or pyrido-fused analogs (e.g., ).
  • Substituent Effects: Halogen Positioning: The 2-chloro-6-fluorobenzyl group in the target compound creates a sterically hindered environment compared to the 4-fluorobenzyl group in . Chlorine’s electron-withdrawing effect may enhance electrophilic reactivity. Fluorine vs.

Hypothetical Bioactivity Trends

  • Kinase Inhibition: Pyrazolo-pyridazinones are known kinase inhibitors. The target compound’s 2-chloro-6-fluorobenzyl group may offer unique binding interactions compared to the 4-fluorobenzyl group in .
  • Solubility : The methyl group at position 4 (common across analogs) balances lipophilicity, but the target compound’s chloro/fluoro combination may reduce aqueous solubility relative to .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?

The synthesis typically involves multi-step reactions, including cyclization, alkylation, and functional group modifications. Key steps include:

  • Cyclization : Pyridazinone core formation under reflux conditions using solvents like DMF or dichloromethane.
  • Benzylation : Introduction of the 2-chloro-6-fluorobenzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Purity Monitoring : Use HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to track intermediates and confirm final product integrity. Adjust reaction times and temperatures based on real-time HPLC data to optimize yields .

Q. How should researchers ensure purity and structural fidelity during synthesis?

  • Analytical Workflow :
    • HPLC : Quantify impurities using gradient elution (e.g., 0.1% TFA in water/acetonitrile).
    • NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) to verify substituent positions .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated for structurally analogous pyridazinones .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in elucidating reaction mechanisms involving key functional groups?

  • Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer in cyclization steps.
  • Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to identify rate-determining steps (e.g., benzylation efficiency) .
  • DFT Calculations : Model transition states for substituent effects (e.g., chloro vs. fluoro groups) on reaction pathways .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs, focusing on halogen-bonding interactions (Cl/F with backbone carbonyls) .
  • QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency .

Q. How do structural modifications impact the compound’s pharmacological profile?

  • Derivatization Table :
Modification SiteExample DerivativeBiological Impact
Pyridazinone C-44-Ethyl analogIncreased solubility
Benzyl Cl/F2-Bromo-6-fluoro analogEnhanced target affinity
N-1 PhenylN-1 Pyridyl substitutionAltered metabolic stability
  • SAR Studies : Replace the 2-chloro-6-fluorobenzyl group with 2,6-dichlorophenyl to assess changes in IC₅₀ values against cancer cell lines .

Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, catalyst lot) across independent labs.
  • Meta-Analysis : Compare bioactivity datasets using standardized assays (e.g., ATPase inhibition) to control for variability in experimental protocols .

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